2-Chloro-4-(difluoromethoxy)pyridine
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Overview
Description
2-Chloro-4-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H4ClF2NO. It is a pyridine derivative characterized by the presence of a chloro group at the second position and a difluoromethoxy group at the fourth position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(difluoromethoxy)pyridine typically involves the reaction of 2-chloropyridine with difluoromethoxy reagents under controlled conditions. One common method includes the use of difluoromethyl ether and a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(difluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of difluoromethoxy-substituted pyridines.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide, and bases like potassium carbonate.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
- Substituted pyridines with various functional groups.
- Pyridine N-oxides.
- Reduced pyridine derivatives .
Scientific Research Applications
2-Chloro-4-(difluoromethoxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and result in specific pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethoxy)pyridine
- 4-Chloro-2-(difluoromethoxy)pyridine
- 2-Chloro-4-(methoxy)pyridine
Comparison: 2-Chloro-4-(difluoromethoxy)pyridine is unique due to the presence of both chloro and difluoromethoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-(difluoromethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMVJHJZXXNKCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743895 |
Source
|
Record name | 2-Chloro-4-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206978-15-5 |
Source
|
Record name | 2-Chloro-4-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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